molecular formula C23H22NO6- B12367262 Fmoc-D-Glu-OAll

Fmoc-D-Glu-OAll

Cat. No.: B12367262
M. Wt: 408.4 g/mol
InChI Key: ORKKMGRINLTBPC-HXUWFJFHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Glu-OAll, also known as N-α-Fmoc-D-glutamic acid α-allyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amino terminus and an allyl ester protecting group on the carboxyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Glu-OAll typically involves the protection of the amino and carboxyl groups of D-glutamic acid. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The allyl ester group is then introduced by reacting the Fmoc-protected D-glutamic acid with allyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Glu-OAll undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal; palladium catalysts and morpholine for allyl ester cleavage.

    Coupling: DCC or HATU as coupling agents; DMAP as a catalyst.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotected form of the compound can also be used for further modifications.

Mechanism of Action

The mechanism of action of Fmoc-D-Glu-OAll involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino terminus during the coupling reactions, preventing unwanted side reactions. The allyl ester group protects the carboxyl side chain, allowing selective deprotection and further functionalization. The compound interacts with various coupling agents and catalysts to form peptide bonds, contributing to the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its D-configuration, which imparts different stereochemical properties compared to its L-isomer. This can influence the folding and biological activity of the synthesized peptides, making it valuable for specific applications in peptide research and drug development .

Properties

Molecular Formula

C23H22NO6-

Molecular Weight

408.4 g/mol

IUPAC Name

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoate

InChI

InChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26)/p-1/t20-/m1/s1

InChI Key

ORKKMGRINLTBPC-HXUWFJFHSA-M

Isomeric SMILES

C=CCOC(=O)[C@@H](CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

C=CCOC(=O)C(CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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